molecular formula C9H5BrF3N3O B1469561 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole CAS No. 1417885-96-1

3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole

Cat. No. B1469561
M. Wt: 308.05 g/mol
InChI Key: QILRNUBKKHEVBI-UHFFFAOYSA-N
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Patent
US09376401B2

Procedure details

To a 250 mL reaction flask was added 3-bromo-1H-1,2,4-triazole (5 g, 33.8 mmol), CuI (0.644 g, 3.38 mmol) and Cs2CO3 (11.01 g, 33.8 mmol). The flask was evacuated/backfilled with nitrogen gas, and then DMSO (33.8 ml) and 1-iodo-4-(trifluoromethoxy)benzene (4.87 g, 16.90 mmol) were added. The reaction mixture was heated to 100° C. for 20 hours (h). The reaction wascooled to room temperature (RT), diluted with EtOAc and filtered through a plug of Celite®. The Celite® was further washed with EtOAc. Water was added to the combined organics, and the layers were separated. The aqueous phase was neutralized to pH 7, and further extracted with EtOAc. The combined organics were concentrated in vacuo. Purification via flash column chromatography using EtOAc/hexanes as eluent provided the title compound as an off-white solid (3.78 g, 73%): mp 69-70° C.; 1H NMR (400 MHz, CDCl3) δ 8.44 (s, 1H), 7.70 (d, J=8.9 Hz, 2H), 7.38 (d, J=8.5 Hz, 2H); 19F NMR (376 MHz, CDCl3) δ-58.04; EIMS m/z 307 ([M]+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.01 g
Type
reactant
Reaction Step One
Name
Quantity
0.644 g
Type
catalyst
Reaction Step One
Name
Quantity
33.8 mL
Type
reactant
Reaction Step Two
Quantity
4.87 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].CS(C)=O.I[C:18]1[CH:23]=[CH:22][C:21]([O:24][C:25]([F:28])([F:27])[F:26])=[CH:20][CH:19]=1>CCOC(C)=O.[Cu]I>[Br:1][C:2]1[N:6]=[CH:5][N:4]([C:18]2[CH:19]=[CH:20][C:21]([O:24][C:25]([F:26])([F:27])[F:28])=[CH:22][CH:23]=2)[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NNC=N1
Name
Quantity
11.01 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.644 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
33.8 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
4.87 g
Type
reactant
Smiles
IC1=CC=C(C=C1)OC(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL reaction flask
CUSTOM
Type
CUSTOM
Details
wascooled to room temperature
CUSTOM
Type
CUSTOM
Details
(RT)
FILTRATION
Type
FILTRATION
Details
filtered through a plug of Celite®
WASH
Type
WASH
Details
The Celite® was further washed with EtOAc
ADDITION
Type
ADDITION
Details
Water was added to the combined organics, and the layers
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
further extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organics were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=NN(C=N1)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.78 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.